molecular formula C9H6BrNO3 B1409637 Methyl 4-bromo-2-cyano-6-hydroxybenzoate CAS No. 1805182-70-0

Methyl 4-bromo-2-cyano-6-hydroxybenzoate

Cat. No.: B1409637
CAS No.: 1805182-70-0
M. Wt: 256.05 g/mol
InChI Key: XEQOODOEAKLATD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-6-hydroxybenzoate is a substituted methyl benzoate derivative featuring a bromine atom at position 4, a cyano group at position 2, and a hydroxyl group at position 6. This compound is of interest in organic synthesis due to its multifunctional groups, which enable diverse reactivity, including cross-coupling (e.g., Suzuki-Miyaura reactions) and nucleophilic substitutions. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the cyano group acts as a strong electron-withdrawing substituent, influencing electronic properties and acidity.

Properties

CAS No.

1805182-70-0

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 4-bromo-2-cyano-6-hydroxybenzoate

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)8-5(4-11)2-6(10)3-7(8)12/h2-3,12H,1H3

InChI Key

XEQOODOEAKLATD-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1O)Br)C#N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1O)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The cyano group in the target compound increases the acidity of the hydroxyl group compared to analogs with -F, -Cl, or -CH₃ substituents. Methyl groups (e.g., in ) reduce polarity and solubility in polar solvents like water or methanol.
  • Physical Properties :

    • The hydroxyl group in the target compound enhances hydrogen bonding, leading to higher melting/boiling points compared to analogs with -F or -CH₃.
    • Fluorine (e.g., ) reduces molecular weight and increases lipophilicity, making it more suitable for hydrophobic applications.
  • Reactivity: The bromine atom in all analogs serves as a leaving group, enabling cross-coupling reactions. Cyano groups (target and ) allow reduction to amines or participation in click chemistry.

Research Implications

  • Pharmaceutical Synthesis : The target compound’s -CN and -OH groups make it a candidate for synthesizing kinase inhibitors or antibacterial agents, where electron-withdrawing groups enhance binding affinity.
  • Material Science : Its polarity and crystallinity (inferred from analogs) suggest utility in liquid crystals or coordination polymers, though experimental validation is needed.

Limitations

  • No direct experimental data (e.g., melting point, solubility) for the target compound was found in the provided evidence; comparisons rely on structural extrapolation.
  • Crystal structure prediction tools like SHELXL or SHELXT could refine solid-state properties but require single-crystal data.

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